molecular formula C26H26 B14238142 9-(1-Phenylhexyl)phenanthrene CAS No. 261351-54-6

9-(1-Phenylhexyl)phenanthrene

Cat. No.: B14238142
CAS No.: 261351-54-6
M. Wt: 338.5 g/mol
InChI Key: DTGIXFGLFQMTNC-UHFFFAOYSA-N
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Description

9-(1-Phenylhexyl)phenanthrene (CAS 261351-54-6) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C₂₆H₂₆ and an average molecular mass of 338.494 g/mol . The compound features a phenanthrene backbone—a tricyclic aromatic system—substituted at the 9-position with a 1-phenylhexyl group. Phenanthrene itself is known for its aromatic stability, low reactivity toward addition reactions, and fluorescence properties, with electrophilic substitution typically occurring at the 9- and 10-positions .

Properties

CAS No.

261351-54-6

Molecular Formula

C26H26

Molecular Weight

338.5 g/mol

IUPAC Name

9-(1-phenylhexyl)phenanthrene

InChI

InChI=1S/C26H26/c1-2-3-5-15-22(20-12-6-4-7-13-20)26-19-21-14-8-9-16-23(21)24-17-10-11-18-25(24)26/h4,6-14,16-19,22H,2-3,5,15H2,1H3

InChI Key

DTGIXFGLFQMTNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of 9-(1-Phenylhexyl)phenanthrene typically involves the functionalization of phenanthrene. One common method is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Molecular Formula Substituent Position Key Features
This compound C₂₆H₂₆ 9 Bulky alkyl-aryl group; high hydrophobicity, low biodegradability
9PPh C₂₁H₁₄ 9 Terminal alkyne; used in photopolymerization
9-Methylphenanthrene C₁₅H₁₂ 9 Short alkyl chain; biodegradable
3-Acetylphenanthrene C₁₆H₁₂O 3 Electron-withdrawing group; enhances antibacterial activity

Environmental Persistence

  • Biodegradation Resistance : Methylphenanthrenes follow degradation resistance trends: 9-methyl > 1-methyl > 2-methyl. The phenylhexyl group in this compound likely confers even greater persistence due to steric hindrance and hydrophobicity, as seen in PAHs with higher carbon-numbered substituents .

Table 2: Environmental and Physical Properties

Compound Biodegradation Resistance Melting Point (°C) Solubility in Organic Solvents
This compound High Not reported High (hydrophobic)
9-Methylphenanthrene Moderate 101–103 Moderate
9-Ethylphenanthrene Low 65–67 High

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